2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
“2-Methyl-[1,1’-biphenyl]-3-carbaldehyde” is a chemical compound with the molecular formula C13H12 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “2-Methyl-[1,1’-biphenyl]-3-carbaldehyde” can be represented by the IUPAC Standard InChI: InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 .Scientific Research Applications
Synthesis and Structural Aspects in Chemistry
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde and its derivatives play a crucial role in the field of synthetic chemistry. For example, the condensation of similar aldehydes with semicarbazide hydrochloride yields Schiff bases, which, when reacted with tungsten oxotetrachloride, yield addition products. These products are characterized by elemental analysis, molecular weight determination, and other techniques, demonstrating their potential in creating complex chemical structures (Kanoongo, Singh, & Tandon, 1990).
Antimicrobial and Antioxidant Applications
Derivatives of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde have been synthesized for potential use as antimicrobial and antioxidant agents. For instance, new series of compounds synthesized via a Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the potential use of these derivatives in combating microbial infections and oxidative stress (Bhat et al., 2016).
Application in Single Molecule Magnets
Research has been conducted on the use of derivatives of this compound in the development of single molecule magnets. For example, a study demonstrated the synthesis of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This highlights the potential of these compounds in the development of advanced magnetic materials (Giannopoulos et al., 2014).
Fluorescence Probes for Biological Detection
Compounds containing the 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde structure have been used to create fluorescence probes. For instance, a probe called DBTC exhibited high selectivity and sensitivity towards homocysteine, a significant biomarker in medical diagnostics. This showcases the compound's potential in developing tools for biological detection and research (Chu et al., 2019).
properties
IUPAC Name |
2-methyl-3-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMFMTSKMLYKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626875 | |
Record name | 2-Methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
89951-60-0 | |
Record name | 2-Methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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